2-(4-Amino-5-methyl-1H-pyrazol-1-yl)essigsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

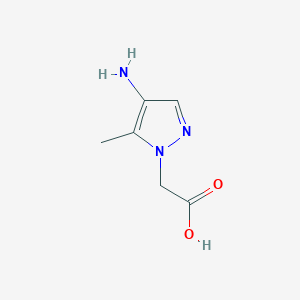

2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a carboxylic acid group

Wissenschaftliche Forschungsanwendungen

2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and antimicrobial properties.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Chemistry: It is employed in the synthesis of agrochemicals and dyes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds. For instance, the reaction of hydrazine hydrate with acetylacetone under acidic conditions can yield 3,5-dimethylpyrazole.

Amination: The introduction of the amino group at the 4-position can be achieved through nitration followed by reduction. For example, nitration of 3,5-dimethylpyrazole with nitric acid, followed by reduction with a suitable reducing agent like tin(II) chloride, can yield 4-amino-3,5-dimethylpyrazole.

Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be done through the reaction of the amino-substituted pyrazole with chloroacetic acid under basic conditions to yield 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid.

Industrial Production Methods

Industrial production of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can undergo substitution reactions with various electrophiles to form derivatives like amides or sulfonamides.

Common Reagents and Conditions

Oxidation: Potassium permanganate or nitric acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides, sulfonamides, and other substituted derivatives.

Wirkmechanismus

The mechanism of action of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid: Similar structure but with an additional methyl group.

2-(4-nitro-5-methyl-1H-pyrazol-1-yl)acetic acid: Nitro group instead of an amino group.

2-(4-hydroxy-5-methyl-1H-pyrazol-1-yl)acetic acid: Hydroxy group instead of an amino group.

Uniqueness

2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyrazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of various derivatives with potential biological activities.

Biologische Aktivität

2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C6H8N4O2, exhibits significant potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications.

Structural Characteristics

The unique structure of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid includes:

- Amino Group : Contributes to its biological activity through hydrogen bonding.

- Methyl Substituent : Enhances lipophilicity and may influence receptor binding.

- Acetic Acid Moiety : Provides additional interaction capabilities with biological targets.

Antimicrobial Properties

Research indicates that 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid exhibits antimicrobial activity , inhibiting the growth of various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus at concentrations that suggest potential for further development as an antimicrobial agent .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties . Molecular docking studies reveal strong interactions with enzymes involved in inflammatory pathways, indicating its potential as a treatment for inflammatory diseases. Specifically, it may inhibit the release of pro-inflammatory cytokines such as TNF-alpha .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid. It has been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 20 µM . The mechanism appears to involve cell cycle arrest and induction of apoptosis.

The biological activity of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid can be attributed to its ability to:

- Inhibit Enzymes : The compound acts on specific enzymes related to inflammation and cancer proliferation.

- Bind to Receptors : Its structural features allow it to interact with various receptors, modulating neurotransmitter systems and inflammatory responses .

Table 1: Summary of Biological Activities

| Activity Type | Targeted Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| Antimicrobial | S. aureus | 12 | |

| Anti-inflammatory | TNF-alpha release | Not specified | |

| Anticancer | HepG2 | 10 | |

| Anticancer | HeLa | 20 |

Notable Research Findings

A study published in Nature indicated that derivatives of pyrazoles, including this compound, have shown promising anticancer activities across multiple cell lines. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Future Directions

Given its diverse biological activities, further research on 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid could lead to the development of novel therapeutic agents. Potential areas for exploration include:

- Synthesis of Analogues : Modifying the structure to improve potency and selectivity.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Combination Therapies : Investigating synergistic effects with existing drugs.

Eigenschaften

IUPAC Name |

2-(4-amino-5-methylpyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-4-5(7)2-8-9(4)3-6(10)11/h2H,3,7H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYGMHQQQXHVBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.